![molecular formula C29H25FN4O2S B2768636 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 2034274-90-1](/img/structure/B2768636.png)
2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C29H25FN4O2S and its molecular weight is 512.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activities
Compounds related to the one have been synthesized and studied for their antitumor activities. For example, derivatives of pyrimidinones and thiadiazoles have been evaluated for their selective antitumor properties. The synthetic routes often involve modifications of core structures to enhance activity and selectivity against cancer cells, highlighting the potential of these compounds in cancer research and therapy (Xiong Jing, 2011).
Radiosynthesis for Imaging Applications
Radiolabeled compounds, including those with pyrimidineacetamide structures, have been developed for imaging purposes, such as positron emission tomography (PET). These compounds bind selectively to target proteins or structures within the body, enabling the visualization of biological processes or disease states, such as neuroinflammation or tumor growth (F. Dollé et al., 2008).
Antimicrobial and Antifungal Agents
Research has also focused on synthesizing compounds with antimicrobial and antifungal activities. By modifying the chemical structures, researchers aim to develop new agents that can combat resistant strains of bacteria and fungi. This application underscores the importance of chemical derivatives in addressing ongoing challenges in infectious disease management (A. Hossan et al., 2012).
Insecticidal Properties
Innovative heterocyclic compounds incorporating elements such as thiadiazole have been assessed for their insecticidal efficacy against pests like the cotton leafworm. These studies are crucial for developing new, more effective agrochemicals to protect crops from pest damage, showcasing the broad applicability of such chemical compounds in agriculture (A. Fadda et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the kinase activity of threonine tyrosine kinase (ttk) and rho-associated coiled-coil containing protein kinase (rock) . These kinases play crucial roles in cell division and smooth muscle contraction, respectively.
Mode of Action
The compound interacts with its targets by binding to the active site of the kinases, thereby inhibiting their activity. This results in the disruption of the normal functioning of the cell, leading to various downstream effects .
Biochemical Pathways
The inhibition of TTK and ROCK kinases affects several biochemical pathways. TTK inhibition can lead to chromosome missegregation and aneuploidy . ROCK inhibition can lead to changes in cell morphology and migration . These changes can have significant effects on the proliferation and survival of cells.
Pharmacokinetics
Similar compounds have demonstrated good oral bioavailability .
Result of Action
The result of the compound’s action is the suppression of the proliferation of a panel of human cancer cell lines . This is likely due to the disruption of normal cell division processes caused by the inhibition of TTK and ROCK kinases.
Propriétés
IUPAC Name |
2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O2S/c1-3-19-10-13-22(14-11-19)34-28(36)27-26(23(16-31-27)20-7-5-4-6-8-20)33-29(34)37-17-25(35)32-24-15-21(30)12-9-18(24)2/h4-16,31H,3,17H2,1-2H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDCWDGZHCGSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
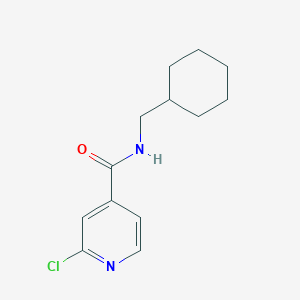
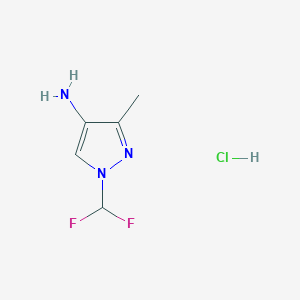
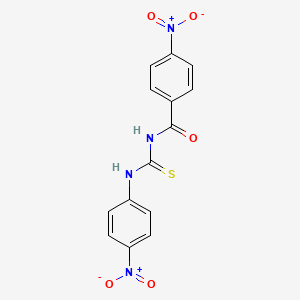
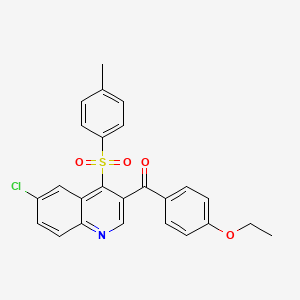
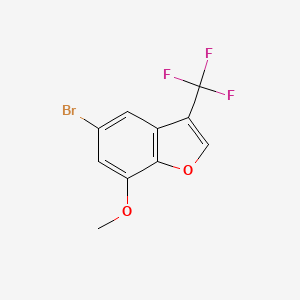
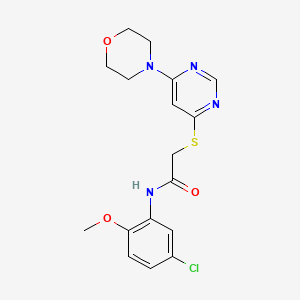
![6-amino-5-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2768565.png)
![N-[2-(4-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2768567.png)
![2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2768568.png)
![{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE](/img/structure/B2768570.png)
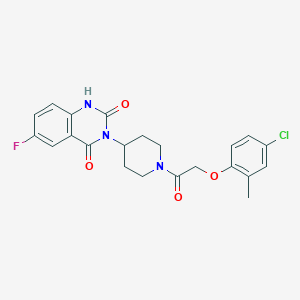
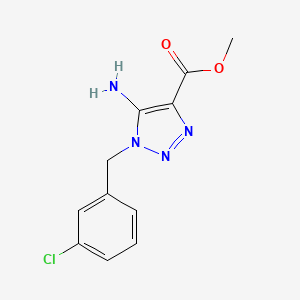
![1-Benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B2768574.png)
![3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2768576.png)
